![molecular formula C20H20N2OS B5694597 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide](/img/structure/B5694597.png)
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a propanamide moiety attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. The reaction involves the condensation of α-haloketones with thioamides under basic conditions. For this compound, the following steps are generally followed:
Preparation of α-haloketone: The starting material, 2-bromo-1-phenylethanone, is prepared by bromination of acetophenone.
Condensation with thioamide: The α-haloketone is then reacted with N-ethylthiourea in the presence of a base such as sodium ethoxide to form the thiazole ring.
Amidation: The resulting thiazole intermediate is then subjected to amidation with 3-phenylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory or anticancer agent.
Industry: Used in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, leading to inhibition or activation of biological processes. For example, thiazole derivatives have been shown to inhibit bacterial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both phenyl and propanamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-17-19(16-11-7-4-8-12-16)22-20(24-17)21-18(23)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXBFJIGDXQOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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